

Generating Granzyme B Knockout Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: GRANZYME B

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This document provides detailed application notes and protocols for the generation and validation of **Granzyme B** (Gzmb) knockout (KO) mouse models. These models are invaluable tools for studying the role of **Granzyme B** in various physiological and pathological processes, including immune responses to viral infections and cancer, as well as its involvement in autoimmune diseases.

Introduction

Granzyme B is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a crucial role in inducing apoptosis in target cells, making it a key component of cell-mediated immunity. The generation of **Granzyme B** knockout mice allows for the precise investigation of its functions *in vivo*. This document outlines two primary methodologies for creating these models: CRISPR/Cas9-mediated gene editing and homologous recombination in embryonic stem (ES) cells.

Methods for Generating Granzyme B Knockout Mice

Several technologies are available for generating knockout mouse models. The two most common and well-established methods are CRISPR/Cas9 and homologous recombination. The choice of method often depends on factors such as desired precision, timeline, and available resources.

Feature	CRISPR/Cas9	Homologous Recombination
Principle	RNA-guided endonuclease introduces a double-strand break at the target gene, which is then repaired by non-homologous end joining (NHEJ), often resulting in frameshift mutations.	A targeting vector containing a selectable marker replaces the endogenous gene through homologous recombination in embryonic stem (ES) cells.
Efficiency	High	Moderate
Speed	Relatively fast (months)	Slower (can take over a year)
Cost	Generally lower	Higher
Off-target effects	A potential concern that requires careful guide RNA design and screening.	Less of a concern, but requires extensive screening of ES cell clones.
Precision	Can generate small indels or larger deletions with multiple guide RNAs.	Allows for precise replacement of the gene with a selectable marker or other sequences.

Experimental Protocols

I. Generation of Granzyme B Knockout Mice using CRISPR/Cas9

This protocol provides a generalized workflow for creating **Granzyme B** knockout mice using the CRISPR/Cas9 system.

1. Design and Synthesis of single-guide RNAs (sgRNAs)

- Objective: To design sgRNAs that specifically target the mouse Gzmb gene.
- Procedure:

- Identify the genomic locus of the mouse *Gzmb* gene using resources like the NCBI Gene database.
- Use online CRISPR design tools (e.g., CHOPCHOP, GenScript's gRNA design tool) to identify potential sgRNA target sites within the early exons of the *Gzmb* gene.^{[1][2]} Aim for target sites that are likely to induce a frameshift mutation upon NHEJ repair.
- Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores.
- Synthesize the selected sgRNAs. This can be done by in vitro transcription or by ordering synthetic sgRNAs.

2. Preparation of Cas9 and sgRNA

- Objective: To prepare the Cas9 nuclease and sgRNAs for microinjection into mouse zygotes.
- Procedure:
 - Obtain commercially available, high-purity Cas9 protein or Cas9 mRNA.
 - If using Cas9 mRNA, it can be synthesized by in vitro transcription from a plasmid template.
 - Prepare a microinjection mix containing Cas9 protein (e.g., 100 ng/μl) and sgRNA (e.g., 50 ng/μl) in a suitable injection buffer.

3. Microinjection into Mouse Zygotes

- Objective: To deliver the CRISPR/Cas9 components into the pronuclei of fertilized mouse eggs.
- Procedure:
 - Harvest fertilized zygotes from superovulated female mice.
 - Perform pronuclear microinjection of the Cas9/sgRNA mixture into the zygotes.
 - Alternatively, electroporation can be used to deliver the CRISPR/Cas9 reagents.

4. Embryo Transfer and Generation of Founder Mice

- Objective: To produce live mice from the microinjected zygotes.
- Procedure:
 - Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
 - Allow the pregnancies to proceed to term. The resulting offspring are the founder (F0) generation.

5. Identification of Founder Mice with Gzmb Mutations

- Objective: To screen the F0 generation for the presence of mutations in the Gzmb gene.
- Procedure:
 - At weaning age, obtain a small tissue sample (e.g., tail snip) from each F0 mouse for genomic DNA extraction.
 - Perform PCR to amplify the targeted region of the Gzmb gene.
 - Sequence the PCR products (Sanger sequencing) to identify the presence of insertions or deletions (indels) that disrupt the Gzmb open reading frame.
 - Alternatively, a T7 endonuclease I (T7E1) assay can be used as a preliminary screening method to detect heteroduplexes formed from wild-type and mutant DNA strands.[\[3\]](#)

6. Breeding to Establish a Germline-Transmitted Knockout Line

- Objective: To generate a stable line of **Granzyme B** knockout mice.
- Procedure:
 - Breed the identified founder mice with wild-type mice to generate the F1 generation.
 - Genotype the F1 offspring to identify those that have inherited the Gzmb mutation.

- Intercross heterozygous F1 mice to generate homozygous **Granzyme B** knockout mice (Gzmb^{-/-}) in the F2 generation.

II. Generation of Granzyme B Knockout Mice using Homologous Recombination

This protocol outlines the traditional method of generating knockout mice via homologous recombination in embryonic stem (ES) cells.[\[4\]](#)[\[5\]](#)

1. Construction of the Granzyme B Targeting Vector

- Objective: To create a DNA construct that will replace the endogenous Gzmb gene with a selectable marker.
- Procedure:
 - Isolate a genomic clone containing the mouse Gzmb gene from a BAC library.
 - Design a targeting vector that includes:
 - 5' and 3' homology arms: These are several kilobase-long DNA sequences that are homologous to the regions flanking the Gzmb gene.
 - A positive selection cassette (e.g., neomycin resistance gene, neo). This will replace a critical exon or the entire coding sequence of the Gzmb gene.
 - A negative selection cassette (e.g., thymidine kinase gene, tk). This is placed outside of the homology arms.

2. Transfection of Embryonic Stem (ES) Cells

- Objective: To introduce the targeting vector into mouse ES cells.
- Procedure:
 - Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).

- Linearize the targeting vector.
- Introduce the linearized vector into the ES cells via electroporation.[\[6\]](#)

3. Selection of Homologously Recombined ES Cell Clones

- Objective: To identify ES cell clones in which the targeting vector has correctly integrated into the Gzmb locus.
- Procedure:
 - Culture the electroporated ES cells in the presence of a positive selection agent (e.g., G418 for the neo gene) and a negative selection agent (e.g., ganciclovir for the tk gene).
 - Only cells that have undergone homologous recombination will survive this double selection.
 - Pick individual drug-resistant ES cell colonies and expand them.

4. Screening of ES Cell Clones

- Objective: To confirm the correct gene targeting event in the selected ES cell clones.
- Procedure:
 - Isolate genomic DNA from each expanded ES cell clone.
 - Perform Southern blotting to verify the correct integration of the targeting vector and the absence of random integrations.[\[6\]](#)
 - PCR can also be used as a preliminary screening method.

5. Generation of Chimeric Mice

- Objective: To create mice composed of both wild-type cells and the genetically modified ES cells.
- Procedure:

- Inject the correctly targeted ES cells into the blastocoel of blastocyst-stage embryos from a mouse strain with a different coat color.
- Transfer the injected blastocysts into pseudopregnant surrogate mothers.
- The resulting offspring will be chimeras, identifiable by their mixed coat color.

6. Germline Transmission and Breeding

- Objective: To obtain mice that have inherited the knockout allele from the chimeric parent.
- Procedure:
 - Breed the chimeric mice with wild-type mice.
 - Genotype the offspring to identify those that have inherited the targeted Gzmb allele (heterozygotes).
 - Intercross the heterozygous mice to produce homozygous **Granzyme B** knockout mice.

Validation of Granzyme B Knockout Mice

Thorough validation is critical to ensure the successful generation of a **Granzyme B** knockout mouse model.

I. Genotyping by PCR

- Objective: To confirm the genetic modification at the Gzmb locus.
- Protocol:
 - DNA Extraction: Isolate genomic DNA from tail snips or ear punches using a standard DNA extraction kit or protocol.[\[7\]](#)
 - Primer Design: Design three primers for a multiplex PCR reaction:
 - Forward Primer (WT allele): Anneals upstream of the targeted region in the Gzmb gene.

- Reverse Primer (WT allele): Anneals within the targeted (deleted) region of the Gzmb gene.
- Reverse Primer (KO allele): Anneals within the inserted selection cassette (for homologous recombination) or a region that would only produce a product of a different size in the case of a CRISPR-mediated deletion.
- PCR Reaction: Set up a PCR reaction using a standard Taq polymerase mix and the three primers.
- Gel Electrophoresis: Analyze the PCR products on an agarose gel. The expected band sizes will differ for wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) mice.

Genotype	Expected PCR Products
Wild-type (+/+)	A single band corresponding to the wild-type allele.
Heterozygous (+/-)	Two bands: one for the wild-type allele and one for the knockout allele.
Homozygous (-/-)	A single band corresponding to the knockout allele.

II. Western Blot Analysis

- Objective: To confirm the absence of **Granzyme B** protein in knockout mice.
- Protocol:
 - Protein Extraction: Isolate splenocytes from wild-type, heterozygous, and homozygous knockout mice. Activate cytotoxic T cells in vitro by culturing with anti-CD3 and anti-CD28 antibodies and IL-2. Lyse the activated cells in RIPA buffer to extract total protein.
 - Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with a primary antibody specific for **Granzyme B**.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The **Granzyme B** protein band should be present in wild-type and heterozygous samples but absent in homozygous knockout samples. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

III. Functional Assays: Cytotoxicity Assay

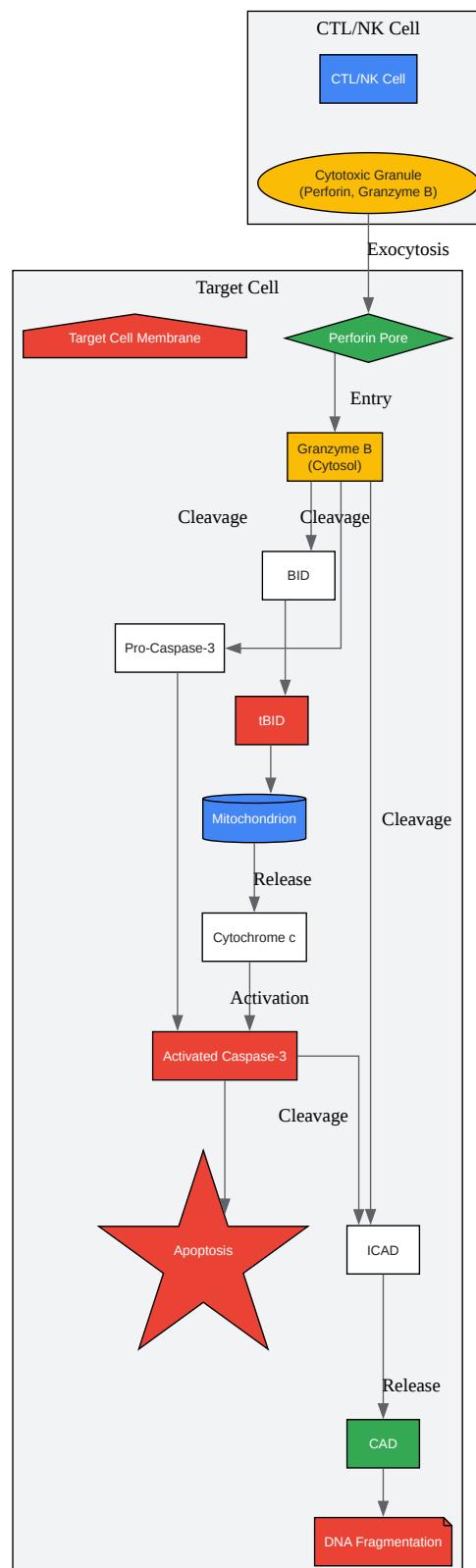
- Objective: To assess the functional consequence of **Granzyme B** deletion on cytotoxic cell activity.
- Protocol (Flow Cytometry-based):[8][9]
 - Effector Cell Preparation:
 - Isolate splenocytes from wild-type and **Granzyme B** knockout mice.
 - Activate NK cells *in vivo* by intraperitoneal injection of poly(I:C) 20 hours prior to spleen harvesting.[10]
 - Alternatively, generate alloreactive cytotoxic T lymphocytes (CTLs) *in vitro* by co-culturing splenocytes with irradiated allogeneic splenocytes for 5-6 days.[10][11]
 - Target Cell Preparation:
 - Use a suitable target cell line (e.g., YAC-1 for NK cells, or an allogeneic tumor cell line for CTLs).

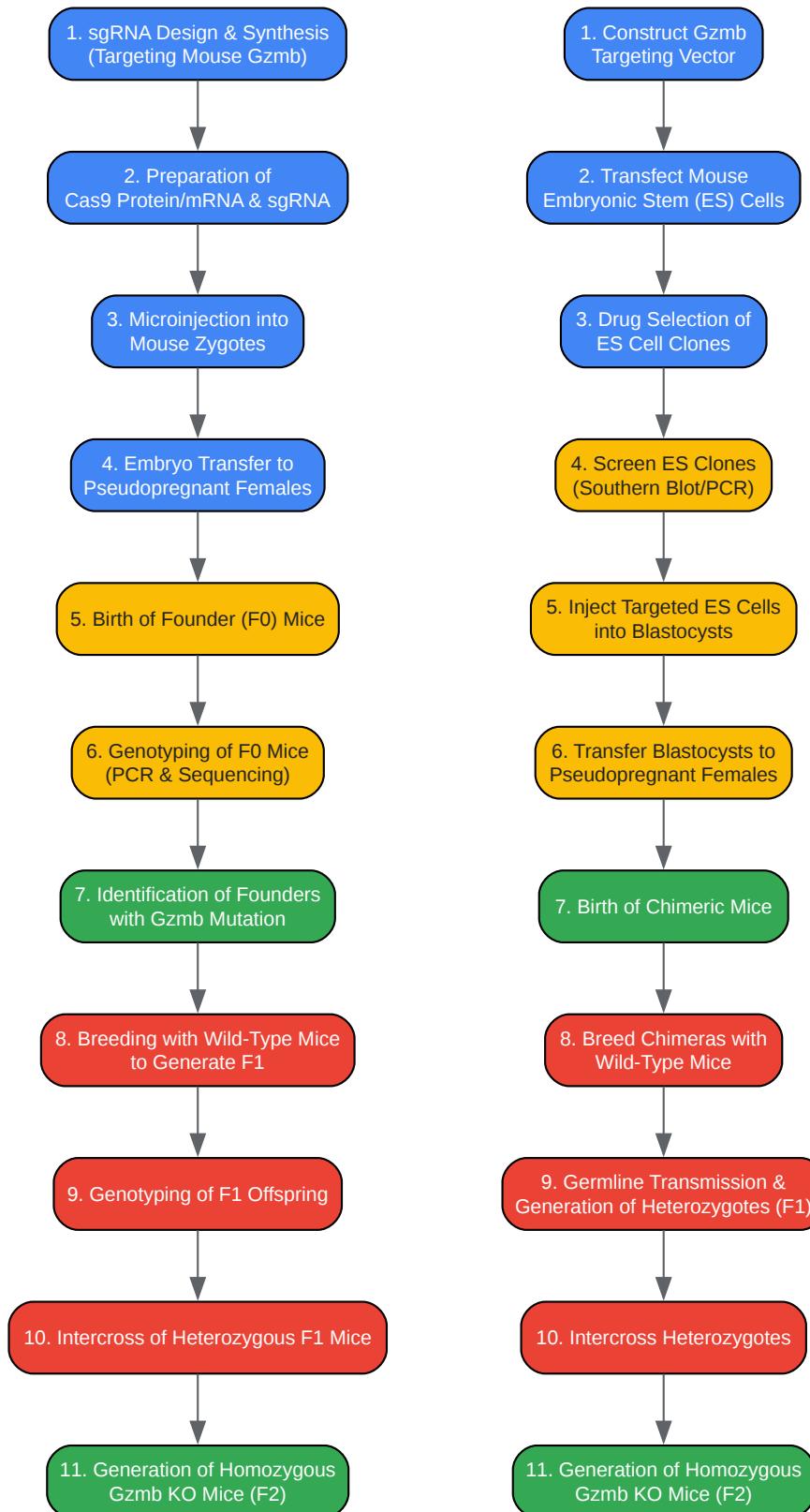
- Label the target cells with a fluorescent dye such as CFSE.
- Co-culture:
 - Co-culture the effector cells (splenocytes) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
 - Incubate for 4 hours at 37°C.
- Staining and Flow Cytometry:
 - Add a viability dye (e.g., 7-AAD or Propidium Iodide) to the co-culture to identify dead cells.
 - Acquire the samples on a flow cytometer.
- Data Analysis:
 - Gate on the target cell population (CFSE-positive).
 - Determine the percentage of dead target cells (viability dye-positive) within the CFSE-positive population.
 - Calculate the percentage of specific lysis. Splenocytes from **Granzyme B** knockout mice are expected to show significantly reduced cytotoxic activity compared to wild-type splenocytes.

Cell Type	Wild-type (Gzmb ^{+/+})	Granzyme B KO (Gzmb ^{-/-})
Activated CTLs	High cytotoxicity	Significantly reduced cytotoxicity
Activated NK cells	High cytotoxicity	Significantly reduced cytotoxicity

Visualizations

Granzyme B Signaling Pathway



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